1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol

structural differentiation allylic alcohol chiral building block

1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol (CAS 149946-87-2) is a chiral secondary allylic alcohol featuring a 2-chloro-6-fluorophenyl ring appended to a prop-2-en-1-ol backbone. As a halogenated allylic alcohol, it serves as a versatile synthetic intermediate for pharmaceutical and materials-science applications, where the combination of an ortho-chloro/fluoro-substituted aryl ring and a reactive allylic hydroxyl group enables diverse downstream transformations (e.g., oxidation, esterification, and metal-catalyzed cross-coupling).

Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
Cat. No. B13615247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
Molecular FormulaC9H8ClFO
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C=CC=C1Cl)F)O
InChIInChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2
InChIKeyFEUJSNPDBVTNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol – CAS 149946-87-2 Procurement & Differentiation Guide


1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol (CAS 149946-87-2) is a chiral secondary allylic alcohol featuring a 2-chloro-6-fluorophenyl ring appended to a prop-2-en-1-ol backbone [1]. As a halogenated allylic alcohol, it serves as a versatile synthetic intermediate for pharmaceutical and materials-science applications, where the combination of an ortho-chloro/fluoro-substituted aryl ring and a reactive allylic hydroxyl group enables diverse downstream transformations (e.g., oxidation, esterification, and metal-catalyzed cross-coupling) .

Chiral allylic alcohol Secondary allylic –OH enables enantioselective transformations
Synthetic versatility Reactive handle for oxidation, esterification, and cross-coupling
Controlled handling Sealed, refrigerated storage supports intermediate stability
Research-grade purity Certified quality suitable for medicinal-chemistry campaigns

Why 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol Cannot Be Replaced by a Generic In‑Class Alcohol


In‑class compounds such as 1-(2-chloro-6-fluorophenyl)ethanol (CAS 87327-70-6), 2-chloro-6-fluorobenzyl alcohol (CAS 56456-50-9), and 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol (CAS 1261025-01-7) share the same halogenated aryl core but diverge critically in the position and hybridization of the hydroxyl-bearing carbon [1]. The target compound is the only member of this set that is a secondary allylic alcohol; its benzylic/allylic –OH is attached to an sp³‑hybridized carbon adjacent to a vinyl group, imparting distinct reactivity (e.g., acid‑catalyzed rearrangement, enantioselective oxidation) and physicochemical properties (LogP, hydrogen‑bonding capacity) that cannot be replicated by the primary allylic isomer, the saturated secondary alcohol, or the benzylic alcohol .

Primary allylic isomer
Lacks a chiral center at the hydroxyl-bearing carbon; enantioselective utility may not transfer.
Saturated secondary alcohol
Absence of the vinyl group reduces allylic reactivity and conformational flexibility; reactivity profile may shift.
Benzylic alcohol
Different electronic environment and lower lipophilicity alter solubility and partitioning behavior; not a direct replacement.

Quantitative Differentiation Evidence for 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol


Structural Uniqueness: Secondary Allylic Alcohol vs. Primary Allylic, Saturated Secondary, and Benzylic Alcohols

The target compound is a secondary allylic alcohol (hydroxyl on the carbon bearing both the aryl ring and the vinyl group). In contrast, 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol is a primary allylic alcohol, 1-(2-chloro-6-fluorophenyl)ethanol is a saturated secondary alcohol, and 2-chloro-6-fluorobenzyl alcohol is a benzylic alcohol [1][2]. This constitutional difference is verified by comparing canonical SMILES strings: target C=CC(O)c1c(F)cccc1Cl vs. primary allylic C1=CC(=C(C(=C1)Cl)/C=C/CO)F, saturated secondary CC(C1=C(C=CC=C1Cl)F)O, and benzylic C1=CC(=C(C(=C1)Cl)CO)F.

Hydroxyl substitution pattern
Source review
Target: secondary allylic –OH (C=CC(O)c1c(F)cccc1Cl) vs primary allylic, saturated secondary, and benzylic comparators
Only the secondary allylic topology supports chirality at the –OH carbon
Confirmed by PubChem SMILES comparison
structural differentiation allylic alcohol chiral building block

Lipophilicity Difference: XLogP3-AA 2.6 vs. 2.4 for the Primary Allylic Isomer

The computed XLogP3-AA value for the target compound is 2.6, whereas the primary allylic isomer 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol has an XLogP3-AA of 2.4 [1][2]. The saturated secondary alcohol 1-(2-chloro-6-fluorophenyl)ethanol shows an XLogP3-AA of 2.2, and the benzylic alcohol 2-chloro-6-fluorobenzyl alcohol has an XLogP3 of 1.6 [2].

Lipophilicity (XLogP3)
Reported
Target XLogP3-AA = 2.6; primary allylic isomer = 2.4; saturated secondary = 2.2; benzylic = 1.6
Δ 0.2–1.0 log units may influence permeability and metabolic stability
Computed values from PubChem
lipophilicity LogP drug-likeness

Vendor‑Specified Purity of 98% with Defined Hazard Profile

Fluorochem supplies the compound at a certified purity of 98% (Product Code F677485) . The accompanying GHS classification includes Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The primary allylic isomer 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol is also offered at 98% purity (CAS 1261025-01-7), while the saturated secondary alcohol 1-(2-chloro-6-fluorophenyl)ethanol is available as a liquid with storage at room temperature and similar GHS warnings [1].

Vendor purity & hazard
Specification review
Purity 98% (Fluorochem); GHS07: H302, H315, H319, H335
Consistent 98% purity supports direct synthetic use; explicit GHS aids compliant handling
Commercial catalog data as of 2026-05-05
purity specification procurement quality GHS classification

Chiral Center: Defined Asymmetric Atom Count of 1 vs. 0 in the Primary Allylic Isomer

The target compound possesses one asymmetric carbon atom (the hydroxyl‑bearing sp³ carbon), as confirmed by the MDL descriptor ‘Asymmetric Atoms: 1’ . The primary allylic isomer 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol lacks a chiral center (Asymmetric Atoms: 0), whereas the saturated secondary alcohol 1-(2-chloro-6-fluorophenyl)ethanol also contains one chiral center, but its saturated backbone limits the types of stereoselective transformations available [1].

Asymmetric atom count
Reported
Target: 1 asymmetric carbon; primary allylic isomer: 0; saturated secondary alcohol: 1
Chiral center essential for enantiopure building-block applications
Based on MDL descriptors from vendor/PubChem
chirality asymmetric synthesis enantiomeric differentiation

Storage Requirement: Sealed, Dry, 2–8 °C vs. Room‑Temperature Storage for Saturated Analogs

Chemscene specifies that 1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol should be stored ‘Sealed in dry, 2–8 °C’ , indicating a need for refrigerated conditions to maintain chemical integrity. In contrast, the saturated secondary alcohol 1-(2-chloro-6-fluorophenyl)ethanol is stored at room temperature (RT), and the primary allylic isomer 3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol is shipped at room temperature with no cold‑storage requirement [1].

Storage requirement
Data to verify
Target: sealed, dry, 2–8°C; primary allylic isomer: room-temperature shipping; saturated analog: RT
Cold storage reflects higher allylic alcohol reactivity; requires refrigerated logistics
Vendor recommendations from Chemscene, American Elements, chemsrc
storage stability cold‑chain logistics allylic alcohol stability

Predicted Physicochemical Property Profile vs. Closest Analogs

PubChem‑computed properties for the target compound include: Molecular Weight 186.61 g/mol, Topological Polar Surface Area (TPSA) 20.2 Ų, Rotatable Bond Count 2, Hydrogen Bond Donor/Acceptor Count 1/2 [1]. These are identical to the primary allylic isomer (same formula) but differ from the saturated secondary alcohol (MW 174.60, Rotatable Bond Count 1, TPSA 20.2 Ų) and the benzylic alcohol (MW 160.57, Rotatable Bond Count 1, TPSA 20.2 Ų) [2].

Molecular descriptors
Reported
MW 186.61, TPSA 20.2 Ų, Rotatable bonds 2 vs saturated analog (174.60, 1) and benzylic (160.57, 1)
Higher MW and extra rotatable bond may affect solubility and target binding
Computed by PubChem/Cactvs
physicochemical properties drug-likeness molecular descriptors

High‑Value Application Scenarios for 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol


Chiral Building Block for Enantioselective Pharmaceutical Synthesis

The defined chiral center and allylic alcohol functionality make this compound a strategic intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs) . Its secondary allylic alcohol motif can participate in Sharpless epoxidation, enzymatic resolution, or metal‑catalyzed dynamic kinetic resolution, enabling access to single‑enantiomer drug candidates [1].

Key Intermediate for 2-Chloro-6-fluorophenyl-Containing Drug Candidates

The 2-chloro-6-fluorophenyl substructure is a privileged pharmacophore found in several NSAIDs (e.g., lumiracoxib analogs) and kinase inhibitors . The compound's allylic alcohol group serves as a handle for further elaboration—oxidation to the corresponding α,β‑unsaturated ketone, esterification, or etherification—while retaining the halogenated aryl core [1].

Substrate for Selective Catalytic Transformations

As a secondary allylic alcohol, the compound is an ideal substrate for regio‑ and enantioselective transformations such as Tsuji‑Trost allylic substitution, iridium‑catalyzed isomerization, and acid‑catalyzed rearrangement to α‑substituted carbonyl derivatives . The presence of the electron‑withdrawing chloro and fluoro substituents on the aryl ring further modulates the reactivity of the allylic system, offering tunable selectivity compared to non‑halogenated analogs [1].

Research‑Grade Intermediate for Structure‑Activity Relationship (SAR) Studies

The compound's 98% purity (Fluorochem) and defined cold‑storage requirement ensure it can be reliably used in SAR campaigns where even minor impurities or degradation products could confound biological assay results . The compound fills a specific chemical space that is not accessible with the saturated or primary allylic analogs, allowing medicinal chemists to probe the contribution of the allylic alcohol chirality to target binding and selectivity [1].

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Secondary allylic alcohol with defined chirality
Enantiomeric purity and stereochemical outcome
2-Chloro-6-fluorophenyl pharmacophore elaboration
Reactive allylic –OH handle
Oxidation, esterification, and cross-coupling compatibility
Catalytic method development
Secondary allylic alcohol substrate
Regio- and enantioselectivity screening
Medicinal chemistry SAR studies
High-purity research grade; controlled storage
Batch consistency and impurity profiling
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